molecular formula C16H16FNO B4513114 N-benzyl-3-(4-fluorophenyl)propanamide

N-benzyl-3-(4-fluorophenyl)propanamide

Cat. No.: B4513114
M. Wt: 257.30 g/mol
InChI Key: XEOBAQOLMVUJJN-UHFFFAOYSA-N
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Description

N-Benzyl-3-(4-fluorophenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a benzyl group at the nitrogen atom and a 4-fluorophenyl moiety at the third carbon. Its synthesis typically involves coupling reactions between substituted phenylpropanoic acids and benzylamine derivatives, as inferred from similar compounds (e.g., ). The fluorine atom at the para position of the phenyl ring likely enhances metabolic stability and lipophilicity, influencing bioavailability and target interactions .

Properties

IUPAC Name

N-benzyl-3-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c17-15-9-6-13(7-10-15)8-11-16(19)18-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOBAQOLMVUJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison and Properties

Compound Name Structural Variation vs. Target Compound Key Properties/Activities Reference
N-Benzyl-3-(4-chlorophenyl)propanamide Chlorine replaces fluorine at phenyl para position Higher lipophilicity (Cl > F); potential enhanced cytotoxicity .
N-Benzyl-3-(4-fluorophenyl)prop-2-enamide Unsaturated propenamide backbone (C=C bond) Delays plant growth; insecticidal activity .
3-[(4-Fluorobenzyl)sulfanyl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]propanamide Thioether linkage and pyrazole substitution Improved solubility; possible kinase inhibition .
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole and furan heterocycles Potent KPNB1 inhibition; anticancer activity .

Key Findings :

  • Electron-Withdrawing Substituents: Replacing fluorine with chlorine () increases molecular weight (273.76 vs. 257.26 g/mol) and lipophilicity (ClogP ≈ 3.5 vs.
  • Backbone Saturation : The unsaturated analog (prop-2-enamide, ) exhibits distinct bioactivity, such as plant growth inhibition, likely due to conformational rigidity and enhanced π-π interactions .
  • Heterocyclic Modifications : Thiazole and furan substitutions () introduce planar aromatic systems, improving target binding (e.g., KPNB1 inhibition IC₅₀ < 1 µM) .

Solubility and Stability :

  • Hydrogen Bonding : The amide group in N-benzyl-3-(4-fluorophenyl)propanamide enhances water solubility compared to ester analogs (e.g., reports variable solubility in polar solvents like DMSO >50 mg/mL) .
  • Temperature Dependence : Solubility increases at elevated temperatures (e.g., 25°C to 50°C) due to entropy-driven dissolution .

Pharmacophore Hybridization

Hybridization with pyridine () or imidazole () moieties enhances target selectivity. For instance:

  • Hydrazino-Propanamide Hybrids (): Improve metal chelation and antimicrobial activity.
  • Imidazole-Propanamide Conjugates (): Demonstrated kinase inhibition via π-stacking interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-3-(4-fluorophenyl)propanamide
Reactant of Route 2
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N-benzyl-3-(4-fluorophenyl)propanamide

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